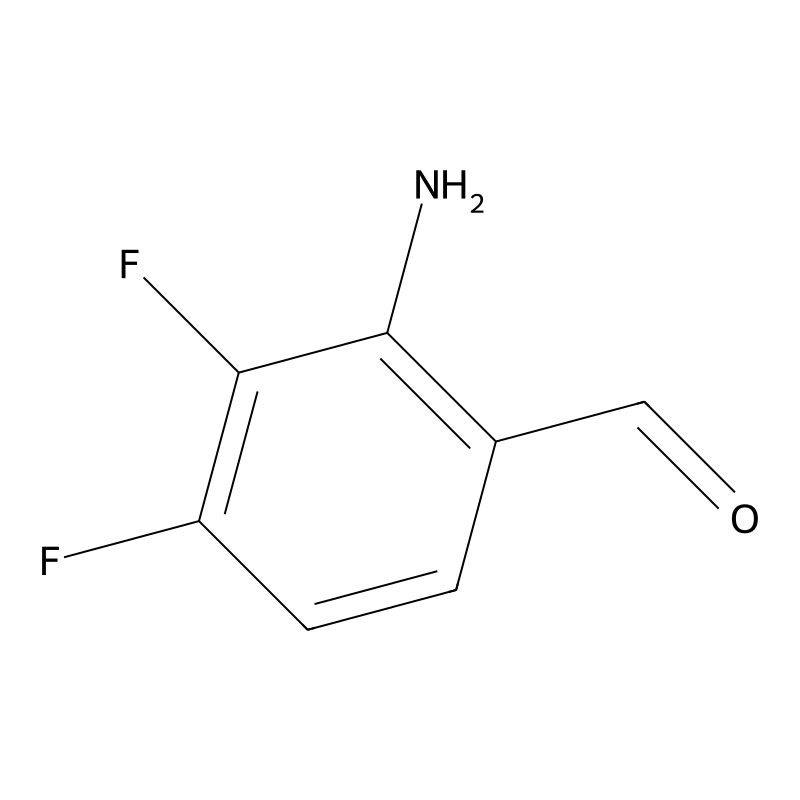

2-Amino-3,4-difluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate in Organic Synthesis

The presence of the amino and aldehyde functional groups suggests 2-Amino-3,4-difluorobenzaldehyde could serve as a valuable building block in organic synthesis. The aldehyde group can participate in various condensation reactions to form more complex molecules, while the amine group allows for further functionalization PubChem: .

Fluorinated Pharmaceuticals

The incorporation of fluorine atoms into molecules can have a profound effect on their biological properties. The difluoro substitution on the benzene ring of 2-Amino-3,4-difluorobenzaldehyde might enhance the metabolic stability or improve the binding affinity to target proteins, making it a potential candidate for the development of novel fluorinated pharmaceuticals [reference needed].

Material Science Applications

2-Amino-3,4-difluorobenzaldehyde is an organic compound with the molecular formula C₇H₅F₂NO. It features a benzene ring substituted with an amino group (-NH₂), two fluorine atoms at the 3 and 4 positions, and an aldehyde functional group (-CHO). This compound is notable for its unique structural characteristics, which include the presence of fluorine atoms that can enhance metabolic stability and influence biological activity. The compound's systematic name reflects its chemical structure, indicating the specific positions of the substituents on the benzene ring.

- Oxidation: The aldehyde group can be oxidized to form 2-amino-3,4-difluorobenzoic acid. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde can also be reduced to yield 2-amino-3,4-difluorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The amino group allows for nucleophilic substitution reactions, enabling further functionalization. Various nucleophiles such as amines or thiols can be utilized under basic conditions to achieve these substitutions.

The biological activity of 2-amino-3,4-difluorobenzaldehyde is primarily attributed to its fluorinated structure, which may enhance its metabolic stability and binding affinity to target proteins. This makes it a potential candidate for drug development, particularly in creating novel pharmaceuticals that require improved efficacy and selectivity. Its ability to form Schiff bases and other condensation products further expands its utility in biological research.

The synthesis of 2-amino-3,4-difluorobenzaldehyde typically involves several approaches:

- Reaction with Ammonia: One common method includes reacting 3,4-difluorobenzaldehyde with ammonia or an amine source under controlled conditions. This can be achieved through a Grignard reaction where 3,4-difluorobromobenzene reacts in the presence of tetrahydrofuran .

- Flow Chemistry Techniques: Recent advancements have introduced flow chemistry methods that allow for high-yield production (up to 96.5%) under mild conditions, minimizing condensation reactions between molecules .

- Alternative Synthetic Routes: Other methods involve using diols in acidic conditions or employing boron-based reagents to facilitate the conversion of precursors into the desired compound .

2-Amino-3,4-difluorobenzaldehyde has a variety of applications across different fields:

- Organic Synthesis: It serves as a valuable building block for synthesizing complex organic molecules, including Schiff bases and other derivatives.

- Pharmaceutical Development: Its unique properties are explored in developing new drugs with enhanced binding affinities and metabolic stability.

- Material Science: The compound is also utilized in synthesizing materials with specific electronic or optical properties, contributing to advancements in this field.

Interaction studies involving 2-amino-3,4-difluorobenzaldehyde focus on its potential as a drug candidate. Research indicates that the fluorinated structure significantly influences its interactions with biological targets, enhancing binding affinity compared to non-fluorinated analogs. These studies are crucial for understanding how modifications to the compound's structure can optimize its pharmacological properties and efficacy in therapeutic applications .

Several compounds share structural similarities with 2-amino-3,4-difluorobenzaldehyde. Here is a comparison highlighting its uniqueness:

| Compound Name | Unique Features |

|---|---|

| 2-Amino-3,4-dichlorobenzaldehyde | Contains chlorine instead of fluorine; may exhibit different reactivity profiles. |

| 2-Amino-3,4-dibromobenzaldehyde | Brominated variant; potentially less stable than difluorinated counterparts. |

| 2-Amino-3,4-dimethylbenzaldehyde | Methyl substitutions instead of halogens; affects physical properties differently. |

The presence of fluorine atoms in 2-amino-3,4-difluorobenzaldehyde enhances its metabolic stability and binding affinity in biological systems compared to its chlorinated or brominated counterparts. This makes it particularly valuable in pharmaceutical applications where such properties are critical.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-amino-3,4-difluorobenzaldehyde [1]. This nomenclature follows the established International Union of Pure and Applied Chemistry rules for naming aromatic aldehydes with multiple substituents [2]. The systematic naming convention begins with the parent benzaldehyde structure, which consists of a benzene ring with an aldehyde functional group (-CHO) at position 1 [1].

The systematic naming process involves identifying the principal functional group, which in this case is the aldehyde group, giving the compound its benzaldehyde classification [1]. The substituents are then numbered according to International Union of Pure and Applied Chemistry priorities, with the aldehyde carbon designated as position 1 [3]. The amino group (-NH₂) is located at position 2, while the two fluorine atoms are positioned at carbons 3 and 4 respectively [1] [2].

According to the International Union of Pure and Applied Chemistry nomenclature system, the compound name is constructed by listing the substituents in alphabetical order with their corresponding position numbers [1]. The amino group takes precedence in alphabetical ordering, followed by the difluoro substitution pattern [3]. The systematic name thus becomes 2-amino-3,4-difluorobenzaldehyde, reflecting the precise positioning of all functional groups on the aromatic ring [1].

Common Names and Synonyms

The compound is recognized by several alternative names and synonyms in chemical databases and literature [1]. The most commonly used synonym is "Benzaldehyde, 2-amino-3,4-difluoro-", which represents an alternative International Union of Pure and Applied Chemistry acceptable naming format [2] [4]. This alternative nomenclature places the parent compound name first, followed by the substituent description [4].

Additional synonyms documented in chemical databases include various database-specific identifiers that serve as alternative naming conventions [1]. The compound may also be referred to using its structural descriptors, such as "2-amino-3,4-difluorobenzaldehyde" in various chemical supply catalogs [5] [6]. These alternative names maintain the same chemical meaning while accommodating different naming preferences across scientific literature and commercial sources [4].

The systematic approach to naming this compound ensures consistency across different chemical databases and research publications [2]. The retention of the primary International Union of Pure and Applied Chemistry name as the standard nomenclature facilitates clear communication among researchers and maintains uniformity in scientific documentation [1] [3].

Registry Numbers and Database Identifiers

Chemical registry numbers and database identifiers serve as unique numerical codes that enable precise identification of 2-amino-3,4-difluorobenzaldehyde across various chemical databases and information systems [1]. These identifiers eliminate ambiguity that might arise from different naming conventions or linguistic variations [7].

Chemical Abstracts Service Number (1602097-79-9)

The Chemical Abstracts Service registry number for 2-amino-3,4-difluorobenzaldehyde is 1602097-79-9 [1] [3] [5]. This unique identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, and serves as the primary means of identifying this compound in chemical literature and databases [6] [4]. The Chemical Abstracts Service number follows the standard format of a sequence of up to ten digits separated by hyphens [8].